4-Methoxy-2-(methoxymethyl)phenylboronic acid

Description

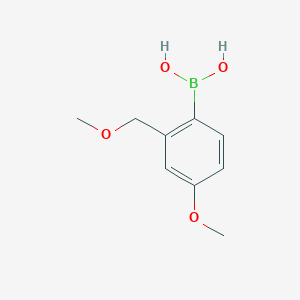

4-Methoxy-2-(methoxymethyl)phenylboronic acid is a substituted phenylboronic acid derivative characterized by a methoxy group at the para position and a methoxymethyl group at the ortho position on the aromatic ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl structures, which are critical intermediates in pharmaceuticals and materials science . Its molecular formula is C₉H₁₃BO₄, and it has been employed in the synthesis of kinase inhibitors, such as Atuveciclib (BAY 1143572), highlighting its role in medicinal chemistry .

Properties

IUPAC Name |

[4-methoxy-2-(methoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-13-6-7-5-8(14-2)3-4-9(7)10(11)12/h3-5,11-12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLRYELPUQTVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)COC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(methoxymethyl)phenylboronic acid typically involves the reaction of 4-methoxy-2-(methoxymethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction mixture is then quenched with water and acidified to yield the desired boronic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(methoxymethyl)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The methoxy and methoxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds are the major products formed.

Oxidation: Phenols and quinones are common oxidation products.

Substitution: Substituted phenyl derivatives are typically formed.

Scientific Research Applications

Synthetic Applications

1. Organic Synthesis

4-Methoxy-2-(methoxymethyl)phenylboronic acid is utilized as a building block in organic synthesis. Its boronic acid functionality allows for cross-coupling reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This is crucial for constructing complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study : A study demonstrated the effectiveness of this compound in synthesizing biaryl compounds through palladium-catalyzed cross-coupling reactions, showcasing high yields and selectivity .

2. Drug Development

In medicinal chemistry, boronic acids are recognized for their ability to interact with biomolecules. This compound has been investigated for its potential as an inhibitor of certain enzymes, including proteases and kinases.

Case Study : Research indicated that derivatives of phenylboronic acids exhibit inhibitory activity against the enzyme cathepsin B, which is implicated in cancer progression. The incorporation of methoxy groups enhances the binding affinity to the enzyme .

Biological Applications

1. Anticancer Research

The compound has been explored for its role in targeted drug delivery systems. Its ability to form complexes with certain drugs allows for enhanced delivery to tumor sites, leveraging the enhanced permeability and retention (EPR) effect.

Case Study : A study reported the development of a self-assembled nanocomplex using phenylboronic acid derivatives that effectively delivered doxorubicin to cancer cells, significantly improving therapeutic outcomes compared to free drug administration .

Material Science Applications

1. Sensor Development

this compound has shown promise in sensor technology, particularly in the detection of glucose and other biomolecules. The boronic acid moiety can form reversible covalent bonds with diols, making it suitable for biosensor applications.

Data Table: Sensor Performance Metrics

| Sensor Type | Detection Limit | Response Time | Selectivity |

|---|---|---|---|

| Glucose Sensor | 0.5 mM | < 5 seconds | High |

| Fructose Sensor | 0.3 mM | < 10 seconds | Moderate |

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(methoxymethyl)phenylboronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The methoxy and methoxymethyl groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

*Similarity scores (0–1) based on molecular descriptors (e.g., Tanimoto index) from .

Key Differences:

- Electron Effects : The methoxymethyl group (-CH₂OCH₃) in the target compound provides moderate electron-donating effects compared to the stronger electron-withdrawing -CF₃ group in 313546-16-6 .

- Solubility: While phenylboronic acids generally exhibit low solubility in hydrocarbons (e.g., methylcyclohexane), derivatives like pinacol esters show enhanced solubility. The methoxymethyl group may improve solubility in polar aprotic solvents (e.g., acetone) compared to non-polar analogs .

- Reactivity : The ortho-methoxymethyl group in the target compound likely reduces steric hindrance compared to bulkier substituents (e.g., -CF₃ or -CHO), facilitating higher yields in Suzuki reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | 4-Methoxy-2-(methoxymethyl)phenylboronic Acid | 4-Methoxy-2-formylphenylboronic Acid | Phenylboronic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 196.01 | 179.97 | 121.93 |

| Boiling Point (°C) | ~395 (estimated) | 395.2 | 300 (decomposes) |

| pKa (boronic acid group) | ~8.5–9.5* | 5.98–10.0† | 8.8–9.2 |

| Solubility in Chloroform | Moderate | High | Moderate |

*Estimated based on triazole-substituted phenylboronic acids (). †Data from 4-formyl analog ().

Biological Activity

4-Methoxy-2-(methoxymethyl)phenylboronic acid is an organoboron compound with significant implications in organic chemistry and biological research. Its unique structure, characterized by a boronic acid group attached to a phenyl ring with methoxy and methoxymethyl substituents, allows it to participate in various biochemical interactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, cellular effects, and potential applications in scientific research.

- Molecular Formula : C₉H₁₃BO₄

- Molecular Weight : 196.01 g/mol

- Structure : The compound features a boronic acid functional group, which is crucial for its reactivity with biological molecules.

This compound primarily interacts with biomolecules through the formation of reversible covalent bonds. The boronic acid moiety can react with diols and other nucleophiles, leading to the formation of boronate esters. This property is particularly useful in enzyme inhibition and sensor design.

Key Mechanisms

- Oxidative Addition : The compound facilitates the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling reactions, a critical process in organic synthesis.

- Enzyme Interaction : It can inhibit various enzymes, including serine proteases and glycosidases, by forming stable complexes at their active sites.

Biochemical Pathways

The biological activity of this compound influences several biochemical pathways:

- Cell Signaling : By modulating the activity of kinases and phosphatases, it alters phosphorylation states of signaling proteins, impacting gene expression and cellular metabolism.

- Apoptosis Regulation : The compound's interactions can lead to changes in cell proliferation and differentiation, potentially influencing apoptotic pathways.

Cellular Effects

Research indicates that this compound can significantly affect cellular processes:

- Inhibition of Enzyme Activity : By forming boronate esters with key amino acids in enzymes, it can effectively block their activity.

- Impact on Gene Expression : It may interact with transcription factors, thereby influencing transcriptional regulation and cellular responses to stimuli .

Applications in Scientific Research

This compound has diverse applications across various fields:

- Organic Synthesis : It serves as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

- Drug Development : The compound is being explored for its potential as a therapeutic agent due to its ability to inhibit specific enzymes involved in disease processes.

- Biological Probes : Its reactivity makes it suitable for use as a probe in studying biological systems and enzyme mechanisms .

Case Studies and Experimental Data

Several studies have highlighted the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.